molecular formula C22H27N3O4S B4675270 N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4675270
M. Wt: 429.5 g/mol
InChI Key: SMMIGULBOUJSQG-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. These compounds serve as a fundamental scaffold for the design of inhibitors targeting various enzymes, including carbonic anhydrases, which are implicated in numerous physiological and pathological processes.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of sulfonamide groups attached to a benzene ring. For instance, the electrochemical synthesis of complexes with benzenesulfonamide ligands demonstrates the versatility of these compounds in coordination chemistry, forming various metal complexes through oxidation processes in acetonitrile solutions (Durán et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamides can vary significantly. Studies have revealed that these compounds can form diverse hydrogen-bonded configurations and supramolecular assemblies, influenced by the nature of the substituents on the benzene ring. For example, research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlighted various hydrogen bonding patterns and intermolecular π-π stacking interactions, showcasing the complex structural dynamics of these molecules (Jacobs et al., 2013).

properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22-6-3-11-25(22)20-7-9-21(10-8-20)30(27,28)23-16-18-4-1-2-5-19(18)17-24-12-14-29-15-13-24/h1-2,4-5,7-10,23H,3,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIGULBOUJSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-ylmethyl)benzyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

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